Cas no 435288-00-9 (4-(2-Furoylamino)-3-methylbenzoic Acid)

4-(2-Furoylamino)-3-methylbenzoic Acid 化学的及び物理的性質
名前と識別子
-
- 4-(Furan-2-carboxamido)-3-methylbenzoic acid
- 4-(2-furoylamino)-3-methylbenzoic acid
- 4-(2-furoylamino)-3-methylbenzoic acid(SALTDATA: FREE)
- 4-(furan-2-carbonylamino)-3-methylbenzoic acid
- AC1MGV1F
- AG-F-53829
- Ambcb7929674
- CTK4I7396
- MolPort-002-095-917
- Oprea1_686069
- AKOS000105247
- 4-(2-Furoylamino)-3-methylbenzoicacid
- DB-183823
- DTXSID50388002
- BS-38134
- MFCD07357963
- 435288-00-9
- 4-(FURAN-2-AMIDO)-3-METHYLBENZOIC ACID
- 4-(Furan-2-carboxamido)-3-methylbenzoicacid
- 4-(2-Furoylamino)-3-methylbenzoic Acid
-
- MDL: MFCD07357963
- インチ: InChI=1S/C13H11NO4/c1-8-7-9(13(16)17)4-5-10(8)14-12(15)11-3-2-6-18-11/h2-7H,1H3,(H,14,15)(H,16,17)
- InChIKey: CZJAOOFHZPRODD-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(C(O)=O)=CC=C1NC(C2=CC=CO2)=O
計算された属性
- せいみつぶんしりょう: 245.06880783g/mol
- どういたいしつりょう: 245.06880783g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 331
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 79.5Ų
4-(2-Furoylamino)-3-methylbenzoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F415655-100mg |
4-(2-Furoylamino)-3-methylbenzoic Acid |
435288-00-9 | 100mg |
$ 65.00 | 2022-06-05 | ||
TRC | F415655-500mg |
4-(2-Furoylamino)-3-methylbenzoic Acid |
435288-00-9 | 500mg |
$ 115.00 | 2022-06-05 | ||
A2B Chem LLC | AG23278-1g |
4-(2-furoylamino)-3-methylbenzoic acid |
435288-00-9 | 95% | 1g |
$176.00 | 2024-04-20 | |
1PlusChem | 1P00DDJI-1g |
4-(2-furoylamino)-3-methylbenzoic acid |
435288-00-9 | 95% | 1g |
$183.00 | 2025-02-26 | |
eNovation Chemicals LLC | Y1242670-5g |
4-(2-furoylamino)-3-methylbenzoic acid |
435288-00-9 | 95% | 5g |
$515 | 2023-09-04 | |
Chemenu | CM282229-5g |
4-(Furan-2-carboxamido)-3-methylbenzoic acid |
435288-00-9 | 95% | 5g |
$*** | 2023-05-30 | |
abcr | AB221605-5 g |
4-(2-Furoylamino)-3-methylbenzoic acid; 95% |
435288-00-9 | 5 g |
€552.30 | 2023-07-20 | ||
abcr | AB221605-5g |
4-(2-Furoylamino)-3-methylbenzoic acid, 95%; . |
435288-00-9 | 95% | 5g |
€381.90 | 2025-02-13 | |
abcr | AB221605-1g |
4-(2-Furoylamino)-3-methylbenzoic acid, 95%; . |
435288-00-9 | 95% | 1g |
€137.20 | 2025-02-13 | |
1PlusChem | 1P00DDJI-5g |
4-(2-furoylamino)-3-methylbenzoic acid |
435288-00-9 | 95% | 5g |
$704.00 | 2025-02-26 |
4-(2-Furoylamino)-3-methylbenzoic Acid 関連文献
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
4-(2-Furoylamino)-3-methylbenzoic Acidに関する追加情報
Professional Introduction to 4-(2-Furoylamino)-3-methylbenzoic Acid (CAS No. 435288-00-9)
4-(2-Furoylamino)-3-methylbenzoic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 435288-00-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a fused heterocyclic ring system combined with an aromatic benzoic acid moiety, exhibits a unique structural framework that positions it as a versatile intermediate in the development of novel therapeutic agents.
The structural composition of 4-(2-furoylamino)-3-methylbenzoic acid includes a 2-furoylamino group attached to a methyl-substituted benzoic acid backbone. This configuration imparts distinct chemical properties, including potential hydrogen bonding capabilities and electronic distributions that may influence its reactivity and interaction with biological targets. The presence of both the furan ring and the amino group suggests possible applications in modulating enzyme activities or binding to specific protein receptors, making it a candidate for further exploration in drug discovery.
In recent years, there has been growing interest in the development of heterocyclic compounds due to their prevalence in bioactive natural products and synthetic drugs. The furoylamino moiety, in particular, has been identified as a pharmacophore in several pharmacologically active molecules. For instance, derivatives of furoylamino compounds have shown promise in inhibiting certain kinases and other enzymes implicated in inflammatory and neoplastic processes. The incorporation of this moiety into 4-(2-furoylamino)-3-methylbenzoic acid may contribute to its potential utility as a scaffold for designing novel inhibitors.
Moreover, the 3-methylbenzoic acid component of this compound introduces a methyl group at the third position of the benzoic acid ring, which can influence the compound's solubility, metabolic stability, and electronic properties. This structural feature is often exploited in medicinal chemistry to optimize pharmacokinetic profiles and enhance binding affinity to biological targets. The combination of these structural elements in 4-(2-furoylamino)-3-methylbenzoic acid makes it an intriguing candidate for further biochemical investigation.
Recent advancements in computational chemistry have enabled more efficient screening of molecular libraries for potential drug candidates. Virtual screening techniques, combined with molecular docking studies, have been employed to evaluate the binding interactions of 4-(2-furoylamino)-3-methylbenzoic acid with various biological targets. Preliminary simulations suggest that this compound may interact with enzymes such as cyclooxygenases (COX) or lipoxygenases, which are involved in inflammatory pathways. Such interactions could be leveraged to develop novel anti-inflammatory agents.
Additionally, the synthesis of 4-(2-furoylamino)-3-methylbenzoic acid has been optimized through multi-step organic reactions that highlight its synthetic accessibility. Key synthetic strategies include condensation reactions between appropriately substituted furan derivatives and methyl-substituted benzoic acids under controlled conditions. These synthetic approaches not only provide access to this compound but also offer insights into methodologies that could be extended to other structurally related molecules.
The pharmacological potential of 4-(2-furoylamino)-3-methylbenzoic acid has not been exhaustively explored; however, its structural features suggest several possible avenues for investigation. For example, its ability to engage with enzymes or receptors involved in metabolic pathways could make it relevant in the treatment of metabolic disorders or cardiovascular diseases. Furthermore, its heterocyclic core may contribute to antioxidant or anti-inflammatory effects, which are areas of active research due to their therapeutic implications.
In conclusion,4-(2-furoylamino)-3-methylbenzoic acid (CAS No. 435288-00-9) represents a promising compound with unique structural attributes that position it as a valuable intermediate in pharmaceutical research. Its potential applications span multiple therapeutic domains, including anti-inflammatory and enzyme inhibition strategies. As research continues to uncover new biological targets and synthetic methodologies,4-(2-furoylamino)-3-methylbenzoic acid is likely to play an increasingly significant role in the development of innovative therapeutic agents.
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